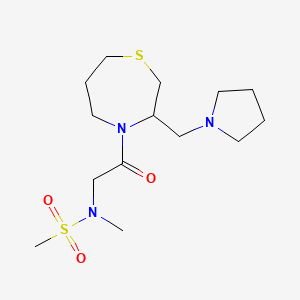

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3S2/c1-15(22(2,19)20)11-14(18)17-8-5-9-21-12-13(17)10-16-6-3-4-7-16/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIZBPSMFNQZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCSCC1CN2CCCC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of Intermediate Structures: : The preparation begins with the synthesis of intermediate structures, often involving thiazepane and pyrrolidine rings. These structures are synthesized via reactions such as cyclization and amine substitutions.

N-Methylation:

Sulfonamide Formation: : The final step includes forming the methanesulfonamide group. This can be achieved by reacting the intermediate compounds with methanesulfonyl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, the compound is typically produced through large-scale synthesis involving automated processes that ensure precision, efficiency, and reproducibility. Industrial methods prioritize scalability, cost-effectiveness, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions may convert the oxo group into hydroxyl groups.

Substitution: : The compound is capable of undergoing nucleophilic substitution, where functional groups within its structure are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: : Reagents like sodium hydride or alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions can vary but often include derivatives with modified functional groups, such as hydroxylated, sulfonylated, or further methylated structures.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide exhibit antimicrobial properties. The thiazepan ring is known to enhance the bioactivity of drugs, making it a candidate for developing new antibiotics or antifungal agents .

2. Neurological Disorders

The pyrrolidine moiety has been associated with neuroprotective effects. Studies suggest that derivatives of this compound may be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

3. Anticancer Properties

Research has shown that thiazepan-containing compounds can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development .

Pharmacological Insights

1. Mechanism of Action

The mechanism through which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways, contributing to its therapeutic effects .

2. Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial studies indicate a favorable toxicity profile, but further research is needed to confirm these findings and establish safe dosage ranges for potential therapeutic use .

Materials Science Applications

1. Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in designing drug delivery systems. Its ability to form stable complexes with various pharmaceuticals may enhance the solubility and bioavailability of poorly soluble drugs .

2. Polymer Synthesis

This compound can serve as a building block in synthesizing novel polymers with specific properties tailored for biomedical applications. The incorporation of thiazepan and pyrrolidine units into polymer chains can impart desirable mechanical and thermal properties .

Case Studies

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular functions and physiological responses. The presence of the thiazepane and pyrrolidine rings is crucial for binding affinity and specificity, driving the compound’s unique mechanisms.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide stands out due to its distinct combination of functional groups and ring structures, offering a unique set of chemical and biological properties.

Similar Compounds

N-methyl-N-(2-oxoethyl)methanesulfonamide: : Lacks the thiazepane ring, resulting in different reactivity and biological activity.

N-(2-oxo-2-(1-pyrrolidinylmethyl)-ethyl)methanesulfonamide: : Has a similar backbone but differs in the substitution patterns, leading to varied functional implications.

Biological Activity

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide, with CAS number 1421491-34-0, is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 349.5 g/mol. The compound features a thiazepane ring, which is known for its role in various biological activities, particularly in the context of drug design.

| Property | Value |

|---|---|

| CAS Number | 1421491-34-0 |

| Molecular Formula | C₁₄H₂₇N₃O₃S₂ |

| Molecular Weight | 349.5 g/mol |

The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, potentially influencing pathways related to cancer proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound can serve as potent inhibitors of murine double minute 2 (MDM2), a key regulator in the p53 signaling pathway. For instance, a related compound was shown to bind MDM2 with high affinity (IC50 = 6.4 nM), resulting in significant tumor growth inhibition in xenograft models when administered at appropriate doses .

Case Study: MDM2 Inhibition

In a study investigating the antitumor efficacy of related compounds, it was found that:

| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Compound 39 | 100 | 86% regression |

| Compound 55 | 100 | 87% regression |

| Compound 56 | 100 | Moderate inhibition |

These results indicate that while some derivatives show promising antitumor effects, the specific compound may require further optimization for enhanced efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively reported; however, studies on similar compounds suggest that modifications to lipophilicity and molecular weight can significantly affect absorption and bioavailability. Strategies such as fluorine substitution or altering the basicity of nitrogen atoms may improve tissue penetration and overall pharmacological effectiveness .

Q & A

Q. How to link mechanistic studies of this compound to broader chemical theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.